molecular formula C23H20N4O4 B2431059 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide CAS No. 1260950-11-5

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide

Cat. No.: B2431059
CAS No.: 1260950-11-5
M. Wt: 416.437
InChI Key: JOGZKLIPIKVPCT-UHFFFAOYSA-N
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Description

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide is an organic compound notable for its complex structure and versatile applications. Featuring multiple aromatic rings and a unique oxadiazole moiety, this compound is of significant interest in various fields, particularly in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide typically involves multi-step reactions starting from commercially available precursors. A common route includes the formation of the oxadiazole ring through a cyclization reaction involving a hydrazide and a nitrile, followed by coupling with a pyrrole derivative and subsequent acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production methods aim to maximize yield and purity while minimizing steps and reagents used. Optimized reaction conditions often involve the use of efficient catalysts and solvents under controlled temperatures. Large-scale synthesis might also include continuous flow techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions including:

  • Oxidation: It can be oxidized under specific conditions to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can modify the oxadiazole ring, potentially opening it or introducing other groups.

  • Substitution: Aromatic substitution reactions can modify the benzodioxol and phenylethyl components.

Common Reagents and Conditions

Common reagents include oxidizing agents like KMnO4, reducing agents such as LiAlH4, and nucleophiles for substitution reactions like alkoxides or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products of these reactions are often derivatives with altered pharmacological properties or improved material characteristics, depending on the reaction performed.

Scientific Research Applications

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide has diverse applications in scientific research:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Explored for its potential as a bioactive compound with possible antimicrobial or anticancer properties.

  • Medicine: Investigated for its potential therapeutic effects due to its unique structure that might interact with specific biological targets.

  • Industry: Utilized in the development of novel materials, including polymers and advanced coatings, due to its stability and reactivity.

Mechanism of Action

The exact mechanism of action depends on the context of its use:

  • Pharmacology: In biological systems, it may interact with specific enzymes or receptors, altering biological pathways. Its aromatic rings and functional groups allow it to fit into active sites of proteins, modifying their activity.

  • Material Science: In materials applications, its stability and reactivity contribute to the formation of durable and functional polymers or coatings.

Comparison with Similar Compounds

Compared to similar compounds, 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide is unique due to its combination of the oxadiazole and benzodioxol rings.

List of Similar Compounds

  • 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-ethylacetamide

  • 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-thiadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide

These compounds might differ in terms of additional functional groups or slight structural modifications, impacting their properties and applications.

Properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-15(16-6-3-2-4-7-16)24-21(28)13-27-11-5-8-18(27)23-25-22(26-31-23)17-9-10-19-20(12-17)30-14-29-19/h2-12,15H,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGZKLIPIKVPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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